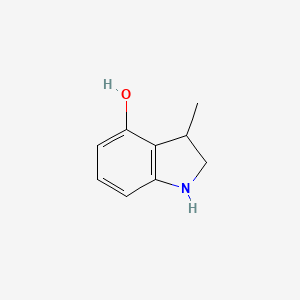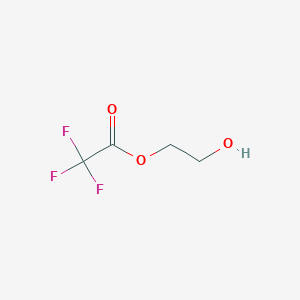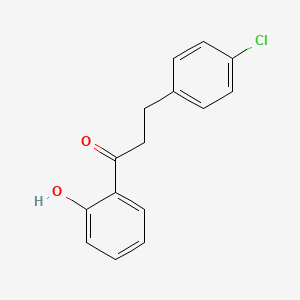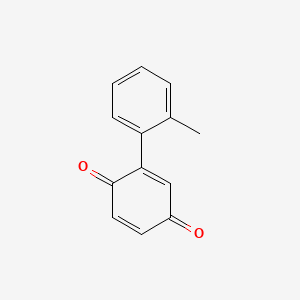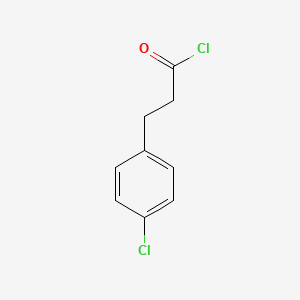
3-(4-氯苯基)丙酰氯
描述
3-(4-Chlorophenyl)propanoyl chloride is a chemical compound with the CAS Number: 52085-96-8 . It has a molecular weight of 203.07 .
Synthesis Analysis
The synthesis of 3-(4-Chlorophenyl)propanoyl chloride involves a reaction at 20 - 45℃ for 4.5 hours. In a 250-mL four-necked flask equipped with a tail suction, 120 g of anhydrous hexafluoroisopropanol and 1 g of anhydrous ferric chloride are added. At 20° C., 20 g of p-chlorophenylpropionyl chloride is slowly added dropwise. The reaction is incubated at 25°C for 3 hours, and the temperature is raised to 45°C for 1.5 hours until the acyl chloride is completely converted and no hydrogen chloride tail gas is released .Molecular Structure Analysis
The IUPAC name of 3-(4-Chlorophenyl)propanoyl chloride is 1S/C9H8Cl2O/c10-8-4-1-7 (2-5-8)3-6-9 (11)12/h1-2,4-5H,3,6H2 .Chemical Reactions Analysis
The chemical reactions involving 3-(4-Chlorophenyl)propanoyl chloride are complex. For instance, it can react with anhydrous hexafluoroisopropanol and anhydrous ferric chloride to produce 6-chloro-1-indanone .科学研究应用
晶体结构分析
- Chavda 等人(2006 年)研究了由对映纯的噁唑烷酮和外消旋 2-(4-氯苯基)丙酰氯形成的化合物的晶体结构,观察到涉及 Cl 原子和甲基的分子间接触与类似结构相比存在差异 (Chavda 等人,2006)。
合成和新化合物的表征
- Bhat 等人(2018 年)描述了涉及 3-氯苯基和 3-氯丙基的化合物的合成,详细说明了其结构、电子和生物学特性。这项研究为药物开发的进一步研究铺平了道路 (Bhat 等人,2018)。
光电化学传感应用
- Yan 等人(2019 年)开发了一种基于 BiPO4/BiOCl 异质结的光电化学传感器,用于检测 4-氯苯酚,这是一种有毒的氯化有机污染物。该传感器表现出高灵敏度和选择性,为监测水中的 4-CP 提供了一种新方法 (Yan 等人,2019)。
生物传感器技术
- De La Franier 等人(2017 年)讨论了能够在羟基化表面形成可功能化单层的化合物的合成,这在生物传感应用中很有用。该化合物以高纯度合成,可与玻璃基质结合,并可以用各种亲核官能团进行修饰 (De La Franier 等人,2017)。
构象结构研究
- Johansen 和 Hagen(2006 年)通过气相电子衍射和理论计算探索了 3-氯丙酰氯的分子和构象结构。这项研究提供了对这类化合物的构象灵活性和结构的见解 (Johansen 和 Hagen,2006)。
连续流动生产和酰胺化
- Movsisyan 等人(2018 年)开发了一种连续流动法来生产 3-氯丙酰氯,这是一种用于各个领域的通用构件。该方法为生产这种化合物及其衍生物(如贝氯酰胺)提供了一种更安全、更高效的替代方法 (Movsisyan 等人,2018)。
表面活性剂的聚集和电化学性质
- Ullah 等人(2015 年)由氯苯合成了一种基于硫脲的非离子表面活性剂,并探讨了其聚集和电化学性质。该表面活性剂表现出中等的憎水性和在各种应用中的经济性 (Ullah 等人,2015)。
作用机制
Target of Action
It’s known that acyl chlorides, such as this compound, typically react with primary amines .
Mode of Action
The compound undergoes a nucleophilic addition / elimination reaction with amines . The reaction involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the amine. This is followed by the reformation of the carbon-oxygen double bond and the removal of a chloride ion .
Biochemical Pathways
The compound can serve as a bifunctional reagent, capable of acylation and possessing a 2-chloro-ethyl fragment (ch2ch2cl), which can be subjected to nucleophilic substitution . This suggests that it could potentially affect a variety of biochemical pathways.
Result of Action
Its reactivity with amines suggests that it could potentially form amides , which could have various effects depending on the specific amine involved.
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 3-(4-Chlorophenyl)propanoyl chloride. For instance, the reaction with amines is reported to occur at room temperature .
属性
IUPAC Name |
3-(4-chlorophenyl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNRGOGIWXMVLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300964 | |
| Record name | 4-Chlorobenzenepropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)propanoyl chloride | |
CAS RN |
52085-96-8 | |
| Record name | 4-Chlorobenzenepropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52085-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorobenzenepropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

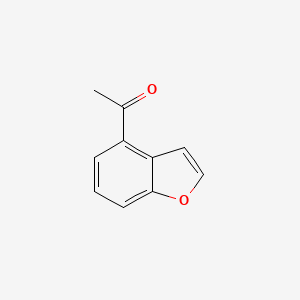
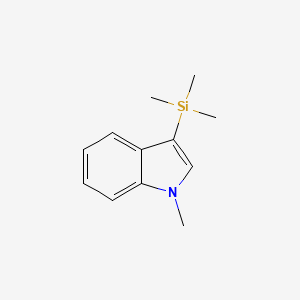
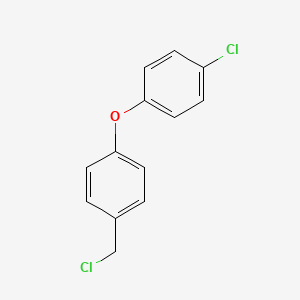
![5,7-Dichloro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1641859.png)
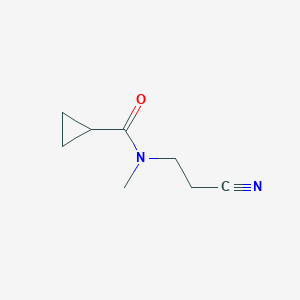
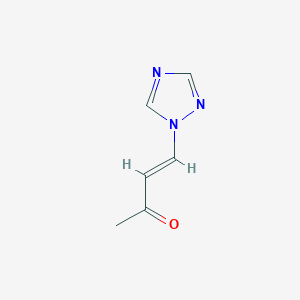
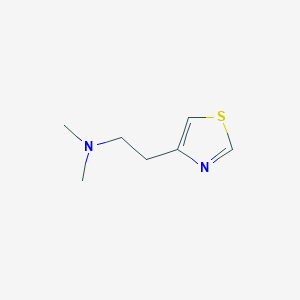
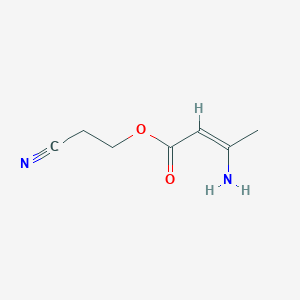
![2-(Methylthio)thiazolo[4,5-b]pyrazine](/img/structure/B1641878.png)
